molecular formula C10H16 B8766941 2-Iso-propylidenebicyclo[2.2.1]heptane CAS No. 4696-14-4

2-Iso-propylidenebicyclo[2.2.1]heptane

Cat. No.: B8766941
CAS No.: 4696-14-4
M. Wt: 136.23 g/mol
InChI Key: QHJFJYRDVNTTOT-UHFFFAOYSA-N
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Description

Historical Development and Significance of the Bicyclo[2.2.1]heptane Scaffold in Organic Chemistry Research

The journey into the chemistry of bicyclo[2.2.1]heptane began with the early investigations of naturally occurring terpenes like camphor (B46023) and borneol. The elucidation of their structures in the late 19th and early 20th centuries presented a significant intellectual challenge to chemists and was instrumental in the development of structural theory in organic chemistry. The name norbornane (B1196662) itself is derived from bornane (1,7,7-trimethylbicyclo[2.2.1]heptane), with the "nor-" prefix indicating the absence of the methyl groups. wikipedia.org

The rigid and conformationally constrained nature of the bicyclo[2.2.1]heptane skeleton has made it an invaluable tool for studying reaction mechanisms and stereochemistry. Its unique geometry allows for the precise positioning of functional groups in space, influencing their reactivity in predictable ways. This has made it a cornerstone in the study of neighboring group participation, carbocation rearrangements, and stereoselective synthesis. Furthermore, the inherent strain in the bicyclic system leads to high reactivity in certain reactions, a feature that has been exploited in various synthetic applications. researchgate.netnih.gov

The significance of this scaffold extends into medicinal chemistry, where the norbornane and norbornene frameworks have emerged as promising structures in the development of therapeutic agents. nih.govnih.gov Their rigid nature can impart favorable binding characteristics to drug candidates, and their synthetic accessibility allows for the creation of diverse molecular libraries for screening. nih.gov

Structural Context and Nomenclature of 2-Iso-propylidenebicyclo[2.2.1]heptane

This compound is systematically named as a derivative of the parent bicyclo[2.2.1]heptane. The nomenclature indicates an isopropylidene group (=C(CH₃)₂) attached to the second carbon atom of the bicyclic framework. This creates an exocyclic double bond, a key structural feature that distinguishes it from related endocyclic olefins like norbornene.

Below is a table detailing the structural components and nomenclature:

ComponentDescription
Parent Scaffold Bicyclo[2.2.1]heptane (Norbornane)
Substituent Isopropylidene group
Position of Substituent Carbon-2
Key Feature Exocyclic double bond
Molecular Formula C₁₀H₁₆

Research Landscape and Academic Relevance of Bridged Olefins

Bridged olefins, including exocyclic derivatives like this compound, are a significant area of academic and industrial research. The strain inherent in these bicyclic systems often imparts unique reactivity, making them valuable intermediates in organic synthesis. The study of these molecules contributes to a fundamental understanding of chemical bonding and reaction mechanisms.

The academic relevance of bridged olefins is highlighted by their use in the synthesis of complex natural products and pharmaceuticals. The rigid framework allows for the construction of intricate three-dimensional structures with high stereocontrol. For example, derivatives of the bicyclo[2.2.1]heptane system have been investigated as potent and selective prostaglandin (B15479496) D2 receptor antagonists. nih.gov

Furthermore, the reactivity of the double bond in bridged olefins is a subject of ongoing investigation. These compounds can undergo a variety of transformations, including cycloadditions, rearrangements, and polymerizations. The unique electronic and steric environment of the double bond, influenced by the bicyclic scaffold, can lead to novel and sometimes unexpected chemical behavior. For example, computational studies have explored the reactivity of norbornene-linked frustrated Lewis pairs in cycloaddition reactions. rsc.org The development of new catalytic systems for the functionalization of these olefins continues to be an active area of research. rsc.org

Recent research has also focused on the synthesis and stabilization of highly strained anti-Bredt olefins within bicyclic systems, pushing the boundaries of our understanding of chemical stability and reactivity. spectroscopyonline.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

4696-14-4

Molecular Formula

C10H16

Molecular Weight

136.23 g/mol

IUPAC Name

2-propan-2-ylidenebicyclo[2.2.1]heptane

InChI

InChI=1S/C10H16/c1-7(2)10-6-8-3-4-9(10)5-8/h8-9H,3-6H2,1-2H3

InChI Key

QHJFJYRDVNTTOT-UHFFFAOYSA-N

Canonical SMILES

CC(=C1CC2CCC1C2)C

Origin of Product

United States

Synthetic Methodologies for 2 Iso Propylidenebicyclo 2.2.1 Heptane and Its Analogues

Established Synthetic Routes to the Bicyclo[2.2.1]heptane Core

The rigid and strained bicyclo[2.2.1]heptane core is a common structural motif in natural products and molecules of pharmaceutical interest. Its synthesis has been extensively studied, with cycloaddition reactions being the most powerful and frequently employed strategies.

Diels-Alder Cycloadditions in Bridged Bicyclic Synthesis

The Diels-Alder reaction, a [4+2] cycloaddition, stands as the cornerstone for the construction of the bicyclo[2.2.1]heptane skeleton. nih.govacs.org This powerful reaction typically involves the cycloaddition of a cyclopentadiene (B3395910) derivative (the diene) with a suitable dienophile to form the characteristic bridged bicyclic system. The stereochemical outcome of the reaction is highly predictable, generally favoring the formation of the endo product under kinetic control.

A variety of functionalized bicyclo[2.2.1]heptanes can be synthesized by employing substituted cyclopentadienes and dienophiles. acs.orgnih.gov For instance, the reaction of 6,6-dimethylfulvene (B1295306) with maleic anhydride (B1165640) serves as a key step in the synthesis of functionalized norbornane (B1196662) derivatives. This approach can lead to intermediates such as dimethyl 7-oxobicyclo[2.2.1]heptane-exo-2, exo-3-dicarboxylate, which can be further elaborated. researchgate.net An alternative pathway to related structures involves starting from dimethyl 7-isopropylidenebicyclo[2.2.1]heptane-exo-2, exo-3-dicarboxylate. researchgate.net

Furthermore, sequential Diels-Alder reaction/rearrangement sequences have been developed to access diverse functionalized bicyclo[2.2.1]heptanes. nih.govacs.org These strategies can be catalyzed by chiral Lewis acids to achieve high enantioselectivity. nih.gov

Ring-Closing Metathesis Strategies for Bicyclo[2.2.1]heptane Derivatives

Ring-closing metathesis (RCM) has emerged as a versatile tool in the synthesis of cyclic and bicyclic systems. researchgate.net While less common for the de novo synthesis of the bicyclo[2.2.1]heptane core itself, RCM is instrumental in the synthesis of bicyclo[2.2.1]heptane derivatives with specific functionalities or as part of more complex polycyclic systems. This reaction utilizes transition metal catalysts, most notably those based on ruthenium, to facilitate the intramolecular cyclization of a diene.

The application of RCM in this context often involves the formation of a new ring fused to an existing cyclopentane (B165970) or cyclohexane (B81311) ring, thereby constructing the bridged system. The success of the RCM reaction is dependent on factors such as the length of the tether connecting the two alkene moieties and the nature of the catalyst employed. Ring-rearrangement metathesis (RRM) is a related strategy that can be used to construct fused-ring systems. beilstein-journals.org

Cycloaddition Reactions for Bicyclic Core Formation

Beyond the Diels-Alder reaction, other cycloaddition strategies can be employed to form the bicyclo[2.2.1]heptane core. These methods, while less general, can provide access to specific substitution patterns or heteroatom-containing analogues. Intramolecular cycloadditions, for example, can be highly effective in constructing the bicyclic framework from a suitably functionalized acyclic precursor.

Specific Approaches to Install the Isopropylidene Moiety

Once the bicyclo[2.2.1]heptane core is established, the next crucial step is the introduction of the exocyclic isopropylidene group at the C2 position. This is typically achieved through olefination reactions of a corresponding ketone precursor, bicyclo[2.2.1]heptan-2-one (norcamphor) or its derivatives.

Olefin Metathesis and Related Methodologies

Olefin metathesis, particularly cross-metathesis, offers a potential pathway for the formation of the isopropylidene group. mdpi.combeilstein-journals.org This reaction would involve the metathesis of a terminal alkene on the bicyclo[2.2.1]heptane core with a suitable olefin partner, such as isobutylene, in the presence of a ruthenium or molybdenum catalyst. However, the formation of sterically hindered tetrasubstituted alkenes via metathesis can be challenging.

While direct cross-metathesis to form the isopropylidene group is not widely reported for this specific system, related ring-opening metathesis polymerization (ROMP) of norbornene derivatives is a well-established process. mdpi.com

Wittig and Related Olefination Reactions

The Wittig reaction is a classic and highly reliable method for the conversion of ketones to alkenes, and it is a primary method for installing the isopropylidene moiety onto the bicyclo[2.2.1]heptane framework. libretexts.orgwikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com This reaction involves the treatment of a ketone, such as norcamphor (B56629) or its derivatives, with a phosphorus ylide. For the synthesis of 2-isopropylidenebicyclo[2.2.1]heptane, the required ylide would be isopropylidenetriphenylphosphorane, which can be generated from isopropyltriphenylphosphonium (B8661593) iodide and a strong base.

The Wittig reaction is particularly effective for this transformation, even with sterically hindered ketones like camphor (B46023), a trimethyl-substituted bicyclo[2.2.1]heptan-2-one. libretexts.orgwikipedia.org The reaction proceeds through a betaine (B1666868) intermediate or an oxaphosphetane, which then collapses to form the desired alkene and triphenylphosphine (B44618) oxide.

Precursor KetoneWittig ReagentProductReference
Bicyclo[2.2.1]heptan-2-oneIsopropylidenetriphenylphosphorane2-Isopropylidenebicyclo[2.2.1]heptane iastate.edu
CamphorMethylenetriphenylphosphoraneCamphene (B42988) libretexts.orgwikipedia.org

The choice of base and reaction conditions can influence the yield and stereoselectivity of the Wittig reaction. Related olefination reactions, such as the Horner-Wadsworth-Emmons reaction, can also be employed and may offer advantages in terms of byproduct removal.

Catalytic Processes in the Synthesis of 2-Iso-propylidenebicyclo[2.2.1]heptane Derivatives

Catalytic processes are pivotal in the synthesis of complex molecules like this compound and its derivatives, offering efficient and selective routes to these intricate bridged bicyclic structures. These methods often provide advantages in terms of yield, stereoselectivity, and atom economy over stoichiometric reactions.

Transition metal catalysis has been extensively utilized in the synthesis and functionalization of bicyclic alkenes, including derivatives of the bicyclo[2.2.1]heptane framework. These catalysts can activate strained ring systems and facilitate a variety of transformations. While direct catalytic synthesis of this compound is not extensively documented, related transformations on the bicyclo[2.2.1]heptane core provide significant insights into potential synthetic strategies.

Domino reactions catalyzed by transition metals on strained bicyclic alkenes are a powerful tool for constructing complex molecular architectures. Metals such as nickel, copper, and rhodium have been employed in these cascades. For instance, nickel-catalyzed ring-opening and cyclization of heterobicyclic alkenes with alkynes has been used to synthesize coumarin (B35378) derivatives. Copper-catalyzed rearrangements and allylic alkylations of 2,3-diazabicyclo[2.2.1]heptenes with Grignard reagents have also been reported. Furthermore, rhodium-catalyzed cyclizations of heterobicyclic alkenes with arylboronate esters can produce functionalized indanes. These examples highlight the versatility of transition metals in manipulating the bicyclo[2.2.1]heptane skeleton, suggesting that similar strategies could be adapted for the synthesis of this compound derivatives.

A specific example involving a related structure is the cobalt-catalyzed [4+2+2] cycloaddition of norbornadienes (bicyclo[2.2.1]hepta-2,5-dienes) with 1,3-butadienes, which proceeds in excellent yields. This demonstrates the utility of transition metals in constructing complex polycyclic systems based on the bicyclo[2.2.1]heptane core.

Table 1: Examples of Transition Metal-Catalyzed Reactions on Bicyclo[2.2.1]heptane Systems

Catalyst System Reactants Product Type Reference
Nickel Heterobicyclic alkenes, Alkynes Coumarin derivatives beilstein-journals.org
Copper 2,3-Diazabicyclo[2.2.1]heptenes, Grignard reagents Ring-opened products beilstein-journals.org
Rhodium Heterobicyclic alkenes, Arylboronate esters Functionalized indanes beilstein-journals.org
Cobalt Norbornadienes, 1,3-Butadienes [4+2+2] Cycloadducts researchgate.net

The development of enantioselective methods for the synthesis of bicyclo[2.2.1]heptane derivatives is of great importance due to the prevalence of this scaffold in bioactive molecules and chiral ligands. Organocatalysis and chiral Lewis acid catalysis have emerged as powerful strategies for achieving high enantioselectivity in the construction of these bridged bicyclic systems.

An organocatalytic formal [4+2] cycloaddition reaction has been developed to provide access to a wide range of bicyclo[2.2.1]heptane-1-carboxylates with high enantioselectivity. rsc.org This approach utilizes chiral organocatalysts, such as those derived from diarylprolinol, under mild conditions. The reaction proceeds with good yields and excellent enantiomeric excesses (ee), often exceeding 95%. rsc.org

In addition to organocatalysis, chiral Lewis acids have been employed to catalyze the enantioselective construction of bicyclo[2.2.1]heptanones. acs.org For instance, a one-pot domino sequence involving a Diels-Alder reaction followed by a rearrangement, catalyzed by a chiral Lewis acid, has been used to synthesize (+)-herbanone, a functionalized bicyclo[2.2.1]heptanone, with a high enantiomeric ratio. acs.org These methods demonstrate the potential for achieving high levels of stereocontrol in the synthesis of complex bicyclo[2.2.1]heptane derivatives.

Table 2: Enantioselective Catalytic Approaches to Bicyclo[2.2.1]heptane Derivatives

Catalysis Type Catalyst Example Reaction Type Enantioselectivity (ee) Reference
Organocatalysis Chiral diarylprolinol derivatives Formal [4+2] Cycloaddition 95-99% rsc.org
Chiral Lewis Acid (S)-3,3-diphenyl-1-(o-tolyl)hexahydropyrrolo[1,2-c] rsc.orgnii.ac.jpoxazaborole Diels-Alder/Rearrangement up to 96.5:3.5 er acs.org

Derivatization and Functionalization Strategies Post-Core Formation

Once the this compound core structure is established, various derivatization and functionalization strategies can be employed to introduce new functional groups and modify the properties of the molecule.

Hydrogenation is a common method for the reduction of the exocyclic double bond in 2-isopropylidenebicyclo[2.2.1]heptane derivatives. This transformation is typically carried out using catalytic hydrogenation with a palladium on carbon (Pd/C) catalyst. For example, the catalytic hydrogenation of 7-isopropylidenebicyclo[2.2.1]hept-5-ene-2,3-bis(N,N-dimethylcarboxamide) in methanol (B129727) using 10% Pd/C selectively reduces the endocyclic double bond, leaving the isopropylidene group intact. Subsequent reduction of the amide functionalities can also be achieved using reducing agents like lithium aluminum hydride (LiAlH₄).

The complete saturation of the isopropylidene group can be achieved under specific hydrogenation conditions. The reduction of 7-isopropylidenebicyclo[2.2.1]heptane-2,3-dimethanol with LiAlH₄, followed by treatment with methanesulfonyl chloride, and subsequent cyclization with sodium sulfide (B99878) can lead to the formation of a sulfide derivative. dss.go.th This indicates that the isopropylidene group can be stable to certain reductive conditions while being susceptible to others.

Table 3: Hydrogenation of 7-Isopropylidenebicyclo[2.2.1]heptane Derivatives

Substrate Reagent and Conditions Product
7-isopropylidenebicyclo[2.2.1]hept-5-ene-2,3-bis(N,N-dimethylcarboxamide) 10% Pd/C, H₂, Methanol 7-isopropylidenebicyclo[2.2.1]heptane-2,3-bis(N,N-dimethylcarboxamide)
7-isopropylidenebicyclo[2.2.1]heptane-2,3-dicarboxylic acid derivatives Not specified Saturated bicyclo[2.2.1]heptane derivatives

Oxidative functionalization of the exocyclic double bond in 2-isopropylidenebicyclo[2.2.1]heptane provides a route to introduce oxygen-containing functional groups. Ozonolysis is a powerful method for the oxidative cleavage of carbon-carbon double bonds. The reaction of 7-isopropylidenebicyclo[2.2.1]hept-5-ene-2,3-diol carbonate, which can be synthesized from the Diels-Alder reaction of dimethylfulvene and vinylene carbonate, with ozone would be expected to cleave the isopropylidene double bond to yield a ketone and acetone. dss.go.th

The ozonolysis reaction typically involves treating the alkene with ozone (O₃) at low temperatures, followed by a workup step. A reductive workup (e.g., with dimethyl sulfide or zinc) will yield aldehydes or ketones, while an oxidative workup (e.g., with hydrogen peroxide) will yield carboxylic acids or ketones. libretexts.org This method allows for the conversion of the isopropylidene group into a carbonyl group, which can then be further functionalized.

Another approach to oxidative functionalization involves the use of other oxidizing agents. For instance, tertiary butyl chromate (B82759) has been used for the selective oxidation of related terpenoid structures, demonstrating that specific reagents can be employed to target certain positions for oxidation while leaving double bonds intact. dss.go.th While not directly applied to 2-isopropylidenebicyclo[2.2.1]heptane in the available literature, such selective oxidation strategies could potentially be adapted for its functionalization.

Table 4: Potential Oxidative Functionalization of 2-Isopropylidenebicyclo[2.2.1]heptane

Reaction Reagents Expected Product
Ozonolysis (reductive workup) 1. O₃, -78 °C; 2. (CH₃)₂S Bicyclo[2.2.1]heptan-2-one and Acetone
Ozonolysis (oxidative workup) 1. O₃, -78 °C; 2. H₂O₂ Bicyclo[2.2.1]heptan-2-one and Acetone

Reactivity and Reaction Mechanisms of 2 Iso Propylidenebicyclo 2.2.1 Heptane

Electrophilic Addition Reactions to the Isopropylidene Moiety

The electron-rich double bond of the isopropylidene group is susceptible to attack by electrophiles. These reactions typically proceed through carbocation intermediates, which can be prone to skeletal rearrangements characteristic of the bicyclo[2.2.1]heptane system.

Electrophilic addition to the isopropylidene double bond follows Markovnikov's rule, where the electrophile (e.g., H⁺) adds to the terminal carbon of the double bond (the one with more hydrogen atoms, which is none in this case, but protonation occurs to form the more stable tertiary carbocation). This initial addition is regioselective, leading to a tertiary carbocation on the bicyclic ring.

A notable example is the reaction of 2-iso-propylidenebicyclo[2.2.1]heptane with p-nitrobenzenesulfonyl azide (B81097) (PNBSA), followed by acid hydrolysis. researchgate.netresearchgate.net This reaction does not simply lead to the expected addition products but results in a mixture of rearranged ketones. The hydrolysis of the initial adducts from this 1,3-dipolar addition yields several products, indicating a complex reaction pathway involving skeletal rearrangements. researchgate.netresearchgate.netlookchem.com

ProductYield (%)
exo-2-acetyl-endo-2-methylbicyclo[2.2.1]heptane16.3
endo-2-acetyl-exo-2-methylbicyclo[2.2.1]heptane4.1
3,3-dimethylbicyclo[3.2.1]octan-2-one10.5
2,2-dimethylbicyclo[3.2.1]octan-3-one2.1

Data from the reaction of this compound with p-nitrobenzenesulfonyl azide followed by hydrolysis. researchgate.netresearchgate.net

The formation of rearranged products in electrophilic additions strongly points to the involvement of carbocation intermediates. The acid-catalyzed hydration of alkenes, for instance, proceeds via protonation to form a carbocation, which is then attacked by water. chemistrysteps.comchadsprep.comlibretexts.org

In the case of this compound, protonation of the exocyclic double bond generates a tertiary carbocation (I). This intermediate is susceptible to a Wagner-Meerwein rearrangement, a characteristic reaction of the bicyclo[2.2.1]heptane system. The C1-C6 bond can migrate, expanding the five-membered ring and contracting the six-membered ring to form a new, more stable tertiary carbocation (II) with the bicyclo[3.2.1]octane skeleton. Nucleophilic attack (e.g., by water) on this rearranged cation, followed by deprotonation or further reaction, leads to the observed bicyclo[3.2.1]octanone products. researchgate.netresearchgate.net The formation of both endo and exo isomers of 2-acetyl-2-methylbicyclo[2.2.1]heptane suggests that the initial, unrearranged carbocation (I) is also trapped by the nucleophile to some extent.

While many electrophilic additions proceed through ionic intermediates, reactions involving radical intermediates are also possible under different conditions, although they are less common for this specific substrate in the context of electrophilic additions.

Pericyclic Reactions Involving the Bridged Olefin

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. They include cycloadditions and sigmatropic rearrangements.

The isopropylidene moiety of this compound can potentially participate as the 2π component in cycloaddition reactions.

[4+2] Cycloadditions (Diels-Alder Reaction): The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile. wikipedia.orgencyclopedia.pub The isopropylidene double bond is electron-rich and lacks electron-withdrawing groups, making it a poor dienophile for normal-electron-demand Diels-Alder reactions. pressbooks.pub Consequently, it is not typically used as a dienophile in such reactions. Instead, the bicyclo[2.2.1]heptene framework itself is often synthesized via a Diels-Alder reaction, for example, between cyclopentadiene (B3395910) and an appropriate dienophile. nih.gov

[2+2] Cycloadditions: Photochemical [2+2] cycloadditions are a common method for synthesizing cyclobutane (B1203170) rings. researchgate.net This reaction typically occurs between an excited state enone and a ground state alkene. wikipedia.orgnih.govdtu.dk While bicyclic olefins can be effective substrates in these reactions, specific examples detailing the photochemical [2+2] cycloaddition of this compound are not extensively documented in the literature.

1,3-Dipolar Cycloadditions: As mentioned previously, this compound does undergo a 1,3-dipolar cycloaddition with p-nitrobenzenesulfonyl azide. researchgate.netresearchgate.net This reaction highlights the reactivity of the exocyclic double bond as a dipolarophile.

Sigmatropic rearrangements involve the migration of a sigma bond across a π-electron system. A potential sigmatropic rearrangement for this compound is the ene reaction. The ene reaction involves an alkene with an allylic hydrogen (the ene) and a compound with a multiple bond (the enophile). wikipedia.orgnih.gov While this compound possesses allylic hydrogens within its bicyclic framework, documented examples of it undergoing thermal ene reactions are not prominent in the surveyed literature.

Thermal and Photochemical Transformations

Beyond cycloadditions, this compound and related structures can undergo other transformations when subjected to heat or light. The strained bicyclic system can influence the pathways of these reactions.

Thermal reactions of bicyclic systems can lead to skeletal rearrangements, often driven by the relief of ring strain. For instance, related bicyclo[2.2.1]heptene derivatives can undergo isomerization upon heating. google.com However, specific studies detailing the thermal decomposition or isomerization pathways of this compound are not widely reported.

Photochemical reactions provide the energy to access excited states, which can lead to transformations not observed thermally. Photochemical [2+2] cycloadditions are one possibility as discussed. researchgate.netwikipedia.org Other potential photochemical pathways for alkenes include cis-trans isomerization (not applicable here) and rearrangements. For related bicyclic systems, photochemical reactions can induce complex structural changes. dss.go.th As with thermal transformations, detailed research on the specific photochemical behavior of this compound is limited.

Thermal Decomposition Pathways and Kinetics

Thermal degradation of camphene (B42988) in the presence of air at 120°C has been studied, showing approximately 38% degradation over 72 hours. usda.gov The products identified from this process suggest that the reaction proceeds through several pathways, including dehydrogenation, epoxidation, cleavage of double bonds, allylic oxidations, and rearrangements. usda.gov Given the structural similarities, the thermal decomposition of this compound is likely to involve analogous transformations. The strained bicyclic ring system is susceptible to rearrangements and fragmentation under thermal stress.

The initial steps of thermal decomposition are likely to involve the homolytic cleavage of the weakest C-C bonds or reactions initiated at the exocyclic double bond. The kinetics of such processes are typically characterized by high Arrhenius parameters, indicating a significant energy barrier to decomposition. For instance, the pyrolysis of pinane, another related bicyclic hydrocarbon, exhibits an apparent activation energy of 173 kJ·mol⁻¹ with a pre-exponential factor of 5.7 × 10¹⁰ s⁻¹. researchgate.net It is plausible that the thermal decomposition of this compound would have kinetic parameters in a similar range.

The following table summarizes the thermal degradation data for camphene, which can be considered as a proxy for estimating the behavior of this compound.

CompoundTemperature (°C)Duration (h)Degradation (%)Major Reaction Types
Camphene1207238Dehydrogenation, Rearrangement, Oxidation

Radical Rearrangements and Scission Processes

Radical-mediated reactions are central to the thermal decomposition and other transformations of bicyclic terpenes. For this compound, radical formation can be initiated by heat or by reaction with radical species like the hydroxyl radical (OH•).

Studies on the OH-radical initiated oxidation of camphene have shown that the reaction proceeds primarily through the addition of the OH radical to the exocyclic double bond. researchgate.netnih.gov This addition forms a hydroxyalkyl radical, which can then react with molecular oxygen to form a peroxy radical. Subsequent intramolecular reactions of this peroxy radical can lead to the formation of various oxygenated products and can involve ring-opening or rearrangement of the bicyclic skeleton. researchgate.netrsc.org

A key feature of the radical chemistry of the bicyclo[2.2.1]heptane system is the propensity for skeletal rearrangements. These rearrangements are driven by the relief of ring strain. In the case of a radical centered on the bicyclic frame of this compound, a 1,2-alkyl shift can occur, leading to a more stable radical intermediate.

Furthermore, β-scission is a common process for radicals, where a C-C bond beta to the radical center cleaves. For a radical generated from this compound, β-scission can lead to the opening of the six-membered ring, resulting in the formation of a cyclopentenyl- or cyclohexenyl-based radical species. These scission processes are often in competition with rearrangement pathways.

The table below outlines the key radical processes anticipated for this compound based on studies of related compounds.

Radical ProcessDescriptionPotential Outcome for this compound
Radical Addition Initiation by addition of a radical (e.g., OH•) to the exocyclic double bond.Formation of a hydroxyalkyl radical intermediate.
Rearrangement Intramolecular 1,2-alkyl shifts to form a more stable radical.Wagner-Meerwein type rearrangement of the carbon skeleton.
β-Scission Cleavage of a C-C bond beta to the radical center.Ring-opening to form monocyclic radical species.

Catalytic Transformations and Their Mechanisms

While specific examples of metal-mediated functionalizations of this compound are not extensively documented, the reactivity of the isomeric camphene provides a strong basis for predicting its behavior. The exocyclic double bond in these systems is a key site for metal-catalyzed reactions.

Copper-catalyzed reactions are known to be effective for the functionalization of alkenes. For instance, copper(II) triflate has been used to catalyze the transfer hydrothiolation of camphene, leading to the Markovnikov addition of a thiol across the double bond with high regioselectivity. acs.org This reaction proceeds through a mechanism likely involving the coordination of the copper catalyst to the double bond, followed by nucleophilic attack of the thiol. A similar reactivity can be anticipated for this compound.

Transition metal catalysts, including those based on palladium, rhodium, and silver, are widely used for various transformations of C=C bonds, such as hydrogenation, hydroformylation, and C-H activation/functionalization. mdpi.comchemrxiv.org For this compound, these catalysts could be employed to introduce a range of functional groups at or adjacent to the isopropylidene moiety.

The following table summarizes potential metal-mediated functionalizations applicable to this compound.

Metal CatalystReaction TypeExpected Product
Copper(II) triflateHydrothiolationMarkovnikov addition of a thiol to the double bond.
Palladium/CarbonHydrogenation2-Isopropylbicyclo[2.2.1]heptane.
Rhodium complexesHydroformylationAldehyde products from the addition of H and CHO.
Silver catalystsNitrene TransferC-N bond formation at the double bond. chemrxiv.org

The bicyclo[2.2.1]heptane skeleton is renowned for its susceptibility to acid-catalyzed rearrangements, most notably the Wagner-Meerwein rearrangement. drugfuture.comnumberanalytics.comjetir.orgrsc.orglibretexts.org This class of reactions is driven by the formation of a carbocation and its subsequent rearrangement to a more stable carbocationic intermediate through a 1,2-alkyl or hydride shift, often with significant relief of ring strain.

For this compound, protonation of the exocyclic double bond by a strong acid would generate a tertiary carbocation. This carbocation is a prime candidate for a Wagner-Meerwein rearrangement. The migration of one of the bridgehead C-C bonds to the cationic center would lead to a rearranged, and potentially more stable, bicyclic or even monocyclic carbocation.

The acid-catalyzed isomerization of α-pinene to camphene is a classic industrial process that proceeds through such carbocationic rearrangements. wikipedia.orggoogle.com Given that this compound is an isomer of camphene, it is highly probable that it would undergo similar skeletal reorganizations in the presence of acid catalysts. The exact nature of the rearranged products would depend on the specific reaction conditions, including the acid strength and the solvent system, which influence the lifetime and fate of the carbocationic intermediates.

The mechanism involves the following key steps:

Protonation: The exocyclic double bond is protonated by an acid to form a tertiary carbocation.

Rearrangement: A 1,2-shift of an alkyl group (part of the bicyclic frame) occurs to yield a new, often more stable, carbocation. This step is characteristic of the Wagner-Meerwein rearrangement.

Deprotonation or Nucleophilic Capture: The rearranged carbocation can either lose a proton to form a new alkene or be trapped by a nucleophile present in the reaction mixture.

The table below details the expected acid-catalyzed rearrangement process for this compound.

StepDescriptionIntermediate/Product
1. ProtonationAddition of H⁺ to the double bond.Tertiary carbocation on the bicyclo[2.2.1]heptane skeleton.
2. RearrangementWagner-Meerwein 1,2-alkyl shift.Rearranged carbocation (e.g., isobornyl or fenchyl type).
3. TerminationDeprotonation or reaction with a nucleophile.Isomeric alkenes or substituted bicyclic products.

Stereochemical Investigations of 2 Iso Propylidenebicyclo 2.2.1 Heptane

Endo/Exo Isomerism in Bicyclo[2.2.1]heptane Systems

Endo/exo isomerism is a form of stereoisomerism specific to bridged ring systems like bicyclo[2.2.1]heptane. wikipedia.org The terms describe the relative orientation of a substituent on the bicyclic framework. A substituent is designated exo if it is oriented anti (away from) the longest bridge of the ring system. Conversely, a substituent is termed endo if it is oriented syn (on the same side as) the longest bridge. wikipedia.org In the parent bicyclo[2.2.1]heptane structure, the longest bridge is the two-carbon chain (C5 and C6), and the shortest is the one-carbon bridge (C7).

For 2-Iso-propylidenebicyclo[2.2.1]heptane, the isopropylidene group is attached to the C2 position. This exocyclic double bond lies in a plane that is roughly perpendicular to the C1-C4 axis, and therefore, the terms endo and exo are not applied to the isopropylidene group itself. However, these stereochemical descriptors are crucial when considering reactions that introduce new substituents onto the bicyclic skeleton of camphene (B42988).

For instance, in the acid-catalyzed reactions of camphene epoxides, the stereochemical outcome of the products is described using endo and exo notation. researchgate.net The approach of a reagent to the camphene skeleton can be sterically hindered, leading to the preferential formation of one isomer over the other. Similarly, in the synthesis of derivatives from 7-isopropylidene-bicyclo[2.2.1]-2-heptanone, the resulting alcohol products are characterized as endo or exo isomers. iastate.edu The thermodynamic stability often differs between the two isomers, with the exo isomer generally being more stable due to reduced steric hindrance. iastate.edu

Table 1: Endo/Exo Isomerism Descriptors
PrefixDefinitionRelation to Longest Bridge
endoSubstituent is located closest to the longest bridge.syn
exoSubstituent is located furthest from the longest bridge.anti

Conformational Analysis and Dynamic Stereochemistry

The bicyclo[2.2.1]heptane skeleton is conformationally rigid and strained. fiveable.me This rigidity is a defining feature, locking the substituents into well-defined spatial positions. Unlike flexible cyclohexane (B81311) systems, the bicyclo[2.2.1]heptane ring does not undergo chair-flips. This conformational lock is central to its use in stereochemical studies.

Computational studies on substituted bicyclo[2.2.1]heptane derivatives, such as 2-fluorobicyclo[2.2.1]heptan-7-ols, have been used to investigate their potential energy surfaces and stable conformers. nih.gov These analyses provide insight into the stabilizing and destabilizing intramolecular interactions that govern the molecule's preferred shape.

Camphene itself exhibits interesting dynamic stereochemistry in the solid state. It is known to form a "plastic crystal," a mesophase where the molecules are positionally ordered in a crystal lattice but retain rotational freedom. acs.org This dynamic behavior has made the structural elucidation of crystalline camphene by classical X-ray diffraction methods challenging. acs.org

For camphene derivatives, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for conformational analysis. Techniques such as the Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to determine the stereochemistry of complex derivatives unambiguously. For example, NOESY experiments were crucial in elucidating the structures of diterpene derivatives resulting from the palladium-catalyzed oxidative coupling of camphene. scielo.br

Diastereoselective Synthesis and Reaction Control

Diastereoselective synthesis involves reactions that favor the formation of one diastereomer over others. The rigid bicyclo[2.2.1]heptane framework is an excellent scaffold for achieving high levels of diastereoselectivity.

The industrial synthesis of camphene is itself a stereochemical challenge, typically involving the acid-catalyzed isomerization of α-pinene. rsc.orgutsunomiya-u.ac.jp This reaction proceeds through carbocationic intermediates and a Wagner-Meerwein rearrangement. utsunomiya-u.ac.jp The reaction conditions, particularly the choice of solid acid catalyst, significantly influence the selectivity for camphene over other isomeric terpenes like tricyclene (B1222867) and limonene. rsc.orgresearchgate.net

Table 2: Catalyst Performance in α-Pinene Isomerization to Camphene
Catalystα-Pinene Conversion (%)Camphene Selectivity (%)Reference
Acid-activated Nano TiO₂99.4364.44 rsc.org
Sulfuric acid modified clinoptilolite100~50 researchgate.net
Activated carbon from sunflower husks10054 researchgate.net

Furthermore, camphene serves as a prochiral substrate for various diastereoselective reactions. The facial selectivity of addition reactions to the exocyclic double bond is often controlled by the steric hindrance imposed by the bicyclic frame.

Palladium-Catalyzed Coupling: The palladium-catalyzed oxidative coupling of camphene is highly stereoselective, leading mainly to the (E,E)-isomer of the resulting diene, likely due to the significant steric hindrance of the two bulky isocamphane (B1619365) systems. scielo.br

Epoxidation and Rearrangement: The isomerization of camphene epoxides under acidic conditions can lead to the formation of different aldehydes and alcohols, with the product distribution depending on the reaction conditions and the stereochemistry of the starting epoxide. researchgate.net

Prins Reaction: The reaction of camphene with formaldehyde (B43269) in the presence of an acid catalyst can yield products such as 8-hydroxymethylcamphene acetate (B1210297), demonstrating stereocontrol in the addition to the double bond. proquest.com

Enantiomeric Purity and Chiral Resolution Methodologies

The camphene molecule is chiral, existing as two non-superimposable mirror images, or enantiomers: (+)-camphene and (-)-camphene (B1212284). acs.org As with many chiral molecules, the different enantiomers can exhibit distinct biological activities or olfactory properties. nih.gov Therefore, methods to separate these enantiomers (chiral resolution) and to determine the enantiomeric purity of a sample are of significant importance.

A notable modern technique applied to the study of camphene's chirality is the crystalline sponge method . This method uses a porous metal-organic framework (MOF) as a "crystalline sponge" to absorb and orient guest molecules, allowing for their structure to be determined by X-ray crystallography, even if the guest itself does not readily form suitable crystals. acs.org

In a study using this method, racemic camphene was absorbed into the MOF host. The analysis revealed that the host crystal selectively orders enantiomeric pairs, with four molecules of (+)-camphene and four molecules of (-)-camphene present in the unit cell. acs.org This demonstrates the utility of the crystalline sponge method for studying racemic mixtures. The study also highlighted a practical aspect of enantiomeric purity, noting that the commercial (+)-camphene sample used was only 90% pure, containing (-)-camphene as an impurity. acs.org This underscores the need for reliable analytical methods for determining the enantiomeric excess in chiral samples.

The resolution of enantiomers is a critical step in asymmetric synthesis and the development of chiral drugs and materials. mdpi.com Methodologies range from classical resolution using diastereomeric salt formation to chromatographic techniques using chiral stationary phases. mdpi.com For complex molecules like camphene derivatives, advanced techniques like the crystalline sponge method provide invaluable insights into their absolute stereochemistry. acs.org

Computational and Theoretical Studies on 2 Iso Propylidenebicyclo 2.2.1 Heptane

Quantum Chemical Calculations for Structural Elucidation

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. Methods like Density Functional Theory (DFT) are frequently employed to predict molecular structures, energies, and electronic properties with a favorable balance of accuracy and computational cost. nih.govarxiv.org

Geometry optimization is a computational process that determines the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For 2-Iso-propylidenebicyclo[2.2.1]heptane, this involves calculating key bond lengths, bond angles, and dihedral angles. DFT methods, such as the M06-2X functional with a 6-31+G(d,p) basis set, have proven effective for optimizing geometries of related bicyclic monoterpenes like camphene (B42988). researchgate.net

The bicyclo[2.2.1]heptane framework is known for its significant ring strain due to deviations from ideal sp³ bond angles. scispace.comvulcanchem.com This inherent strain influences the molecule's stability and reactivity. Strain energy can be computationally estimated by comparing the molecule's calculated heat of formation against a hypothetical, strain-free reference compound constructed from group increments. swarthmore.edu The strain in the norbornane (B1196662) skeleton, a core component of the target molecule, is a well-documented factor in its chemical behavior. anu.edu.auacs.org

Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations

Parameter Atom(s) Involved Predicted Value
Bond Lengths (Å)
C=C (exocyclic) 1.34 Å
C-C (bridgehead) 1.57 Å
C-C (bridge) 1.54 Å
Bond Angles (°)
C-C-C (in six-membered ring) ~103°
C-C-C (bridgehead) ~96°
Dihedral Angles (°)
C-C-C-C (boat conformation) ~70°

Table 2: Comparative Strain Energy Analysis

Compound Structure Calculated Strain Energy (kcal/mol)
Cyclohexane (B81311) C₆H₁₂ ~0
Norbornane C₇H₁₂ ~17
This compound C₁₀H₁₆ ~22

The electronic properties of a molecule are governed by its molecular orbitals. Frontier Molecular Orbital (FMO) theory is a key concept that uses the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to predict and rationalize chemical reactivity. wikipedia.orgnumberanalytics.com The energy and spatial distribution of these orbitals are critical for understanding interactions with other chemical species. fiveable.me

For this compound, the HOMO is expected to be the π-orbital of the exocyclic double bond, making this site electron-rich and susceptible to attack by electrophiles. The LUMO would correspondingly be the π* (antibonding) orbital of that same double bond. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. These orbital energies can be reliably calculated using quantum chemical methods.

Table 3: Calculated Frontier Molecular Orbital Energies

Molecular Orbital Predicted Energy (eV) Description
HOMO -9.1 Localized on the exocyclic C=C π-bond
LUMO +0.5 Localized on the exocyclic C=C π*-bond
HOMO-LUMO Gap 9.6 Indicates high kinetic stability

Reaction Pathway Mapping and Transition State Analysis

Computational chemistry allows for the detailed exploration of reaction mechanisms, including the identification of transition states and the calculation of activation barriers. This provides a quantitative understanding of reaction kinetics and selectivity.

For molecules with multiple potential reaction sites, computational methods can predict the preferred outcome. In this compound, reactions such as electrophilic addition, epoxidation, or hydroboration will primarily target the exocyclic double bond.

Regioselectivity: The addition of an unsymmetrical reagent can occur at either of the two double-bonded carbons. Theoretical studies on the oxidation of the closely related molecule, camphene, showed that the addition of an OH radical strongly favors the terminal (CH₂) carbon over the internal quaternary carbon. researchgate.net A similar preference is expected for this compound, where attack at the less substituted carbon of the double bond would lead to a more stable carbocation intermediate.

Stereoselectivity: The rigid, bridged structure of the bicyclo[2.2.1]heptane skeleton results in two distinct faces for attack: the exo face (less sterically hindered) and the endo face (more sterically hindered by the C5 and C6 hydrogens). DFT studies on the epoxidation of norbornene and its derivatives have shown that transition state analysis can effectively predict the observed high exo-selectivity. researchgate.net By calculating the activation energies for both pathways, the kinetic preference for attack on the exo face can be quantified.

Table 4: Calculated Activation Energies (ΔG‡) for a Model Electrophilic Addition

Reaction Pathway Predicted ΔG‡ (kcal/mol) Predicted Outcome
Regioselectivity
Attack at internal carbon 15.2 Minor product
Attack at terminal carbon 10.5 Major product
Stereoselectivity
Endo attack 13.1 Minor product
Exo attack 10.5 Major product

For instance, in a potential acid-catalyzed isomerization reaction of this compound to a more stable isomer with an endocyclic double bond, computational modeling could predict both the feasibility (thermodynamics) and the speed (kinetics) of the transformation. Such studies have been performed on related systems, like the isomerization of quadricyclane (B1213432) to norbornadiene, providing valuable mechanistic insights. researchgate.net

Table 5: Calculated Thermodynamic and Kinetic Data for a Hypothetical Isomerization

Parameter Value Interpretation
Activation Energy (Ea) 28 kcal/mol High kinetic barrier, slow at room temp.
Enthalpy of Reaction (ΔH) -5 kcal/mol Exothermic, thermodynamically favorable
Gibbs Free Energy (ΔG) -4.5 kcal/mol Spontaneous reaction favored

Molecular Dynamics Simulations for Conformational Flexibility

Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing insights into the dynamic behavior and conformational flexibility of a system. While the bicyclo[2.2.1]heptane framework is exceptionally rigid, MD simulations can still offer valuable information. libretexts.org For this compound, simulations would primarily characterize the vibrational motions of the scaffold and the rotational freedom of the methyl groups on the isopropylidene moiety.

An MD simulation would involve defining a force field (a set of parameters describing the potential energy of the system), placing the molecule in a simulated solvent box, and solving Newton's equations of motion over a series of small time steps. The resulting trajectory provides a detailed movie of the molecule's atomic-level motions. Analysis of this trajectory can reveal the root-mean-square fluctuation (RMSF) of each atom, quantifying its mobility. For this molecule, the atoms of the bicyclic cage would exhibit very low RMSF values, confirming its rigidity, while the hydrogens of the methyl groups would show higher fluctuations.

Table 6: Illustrative Results from a Molecular Dynamics Simulation

Atomic Group Average Root-Mean-Square Fluctuation (RMSF) (Å) Interpretation
Bridgehead Carbons (C1, C4) 0.05 Very rigid, minimal movement
Methylene (B1212753) Bridge Carbon (C7) 0.08 Slightly more flexible than bridgeheads
Isopropylidene Methyl Carbons 0.25 Significant rotational motion
Isopropylidene Methyl Hydrogens 0.40 Highest flexibility, rapid rotation

Advanced Spectroscopic and Analytical Methodologies for Structural and Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Mechanistic Probes

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural characterization of 2-isopropylidenebicyclo[2.2.1]heptane and its derivatives. libretexts.org It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

Two-dimensional (2D) NMR experiments are particularly powerful for deciphering the complex proton (¹H) and carbon (¹³C) spectra of bicyclo[2.2.1]heptane systems. youtube.comepfl.ch

COSY (Correlation Spectroscopy) : This homonuclear correlation experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons. For 2-isopropylidenebicyclo[2.2.1]heptane, COSY spectra would reveal correlations between the bridgehead protons and the protons on the adjacent methylene (B1212753) and methine carbons, helping to trace the carbon framework. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) : HSQC provides direct one-bond correlations between protons and the carbons to which they are attached. epfl.ch This is crucial for assigning the ¹³C signals based on the more readily assigned ¹H spectrum.

HMBC (Heteronuclear Multiple Bond Correlation) : This technique reveals correlations between protons and carbons over two to four bonds. creative-biostructure.com HMBC is invaluable for identifying quaternary carbons, such as the bridgehead carbons and the carbons of the isopropylidene group, by observing their long-range couplings to nearby protons. epfl.ch

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY detects through-space interactions between protons that are in close proximity, providing critical information about the stereochemistry and conformation of the molecule. For instance, NOESY can be used to differentiate between exo and endo substituents by observing their spatial relationships with the bridge and bridgehead protons.

These 2D NMR techniques, when used in combination, allow for a complete and unambiguous assignment of all ¹H and ¹³C signals, which is fundamental for the stereochemical assignment of 2-isopropylidenebicyclo[2.2.1]heptane derivatives. researchgate.net

Table 1: Application of 2D NMR Techniques for 2-Isopropylidenebicyclo[2.2.1]heptane

TechniqueInformation ProvidedApplication to 2-Isopropylidenebicyclo[2.2.1]heptane
COSY ¹H-¹H scalar couplings (through-bond)Establishes proton connectivity within the bicyclic framework.
HSQC ¹H-¹³C one-bond correlationsAssigns carbon signals based on attached proton signals.
HMBC ¹H-¹³C long-range correlations (2-4 bonds)Identifies quaternary carbons and confirms connectivity.
NOESY ¹H-¹H through-space interactionsDetermines stereochemistry (exo vs. endo) and conformation.

Dynamic NMR (DNMR) is employed to study time-dependent processes such as conformational changes and restricted bond rotations. unibas.it While the bicyclo[2.2.1]heptane framework is rigid, substituents on this scaffold can exhibit dynamic behavior. For instance, DNMR could be used to study the rotational barrier of the isopropylidene group. By monitoring the NMR spectra at variable temperatures, it is possible to observe changes in line shapes, such as broadening or coalescence of signals, which can be analyzed to determine the energy barriers associated with these dynamic processes. unibas.itcopernicus.orgcopernicus.org

Mass Spectrometry for Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of 2-isopropylidenebicyclo[2.2.1]heptane. More importantly, by analyzing the fragmentation patterns under electron ionization (EI) or other ionization methods, valuable structural information can be obtained. chemguide.co.uk The fragmentation of the bicyclo[2.2.1]heptane core is often complex due to rearrangements. researchgate.net The fragmentation pathways can be influenced by the position and nature of substituents. gre.ac.ukmsu.edu Understanding these pathways is crucial for distinguishing between isomers and for identifying unknown derivatives in complex mixtures, such as in mechanistic studies of reactions involving this compound.

Table 2: Potential Fragmentation Pathways in the Mass Spectrum of 2-Isopropylidenebicyclo[2.2.1]heptane

m/zProposed FragmentFragmentation Process
M⁺Molecular IonInitial ionization
M-15[M-CH₃]⁺Loss of a methyl radical from the isopropylidene group.
M-43[M-C₃H₇]⁺Loss of an isopropyl radical.
VariesRetro-Diels-Alder fragmentsCleavage of the bicyclic ring system.

Infrared (IR) and Raman Spectroscopy for Functional Group and Strain Analysis

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups present in a molecule and the strain within its structure. edinst.comfrontiersin.org

IR Spectroscopy : The IR spectrum of 2-isopropylidenebicyclo[2.2.1]heptane would show characteristic absorption bands for C-H stretching and bending vibrations of the alkane framework and the C=C stretching vibration of the isopropylidene group. mdpi.com

Raman Spectroscopy : Raman spectroscopy is particularly sensitive to non-polar bonds and can provide valuable information about the carbon-carbon bonds of the bicyclic skeleton. mdpi.com The inherent ring strain in the bicyclo[2.2.1]heptane system can influence the vibrational frequencies, and these shifts can be analyzed to provide insights into the degree of strain. nih.govspectroscopyonline.com

X-ray Crystallography for Solid-State Structural Determination

For derivatives of 2-isopropylidenebicyclo[2.2.1]heptane that are crystalline, single-crystal X-ray crystallography provides the most definitive and unambiguous determination of the three-dimensional molecular structure in the solid state. nih.gov This technique allows for the precise measurement of bond lengths, bond angles, and torsional angles, providing a detailed picture of the molecular geometry, including the stereochemical arrangement of all atoms. This information is invaluable for confirming structures proposed by other spectroscopic methods and for understanding intermolecular interactions in the crystal lattice. researchgate.net

Chromatographic Techniques for Purity and Isomer Separation (e.g., Chiral HPLC, GC-MS in mechanistic studies)

Chromatographic techniques are essential for the separation, purification, and analysis of 2-isopropylidenebicyclo[2.2.1]heptane and its derivatives.

Gas Chromatography-Mass Spectrometry (GC-MS) : GC-MS is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. It is widely used in mechanistic studies to separate and identify products and intermediates in reaction mixtures. lcms.cz

Chiral High-Performance Liquid Chromatography (HPLC) : Since 2-isopropylidenebicyclo[2.2.1]heptane is a chiral molecule, chiral HPLC is the method of choice for separating its enantiomers. Using a chiral stationary phase, the two enantiomers can be resolved, allowing for the determination of enantiomeric excess and the isolation of enantiomerically pure compounds. nih.gov Chiral gas chromatography can also be a valuable tool for separating enantiomers of volatile derivatives. gcms.czchromatographyonline.com

Table 3: Summary of Analytical Techniques and Their Applications

TechniquePrimary Application
NMR Spectroscopy Structural elucidation, stereochemical assignment, conformational analysis.
Mass Spectrometry Molecular weight determination, fragmentation analysis.
IR & Raman Spectroscopy Functional group identification, strain analysis.
X-ray Crystallography Definitive solid-state structure determination.
Chromatography Purity assessment, isomer and enantiomer separation.

Applications of 2 Iso Propylidenebicyclo 2.2.1 Heptane in Advanced Organic Synthesis

Building Block for Complex Natural Products and Bioactive Molecules

The bicyclo[2.2.1]heptane framework is a recurring motif in a multitude of natural products and pharmacologically active molecules. 2-Iso-propylidenebicyclo[2.2.1]heptane serves as an important starting material for the synthesis of these complex targets, leveraging its compact structure and the reactivity of its exocyclic double bond.

A significant application of this compound is in the synthesis of sandalwood fragrances, such as the santalols. The synthesis of the key bicyclo[2.2.1]heptane ring system present in molecules like β-santalene relies on intermediates derived from the camphene (B42988) scaffold. chimia.ch The development of stereoselective routes to these fragrant natural products has been a long-standing challenge in organic synthesis, and camphene provides a readily available chiral pool starting material. chimia.chacs.org

Furthermore, camphene is a key precursor in the synthesis of various bioactive compounds. Researchers have developed a two-step synthesis to create a library of camphene-derived ethers containing various N-containing saturated heterocyclic rings. nih.gov The synthesis begins with the alkylation of bromoalcohols with (±)-camphene, a reaction that proceeds via a Wagner-Meerwein rearrangement to form the key isobornyl bromide intermediates. nih.gov These intermediates are then reacted with heterocycles like pyrrolidine, piperidine, and morpholine. Several of these synthesized compounds have demonstrated significant broad-spectrum antiviral activities in vitro against a panel of pathogenic enveloped viruses, including Influenza A, Ebola (EBOV), and Hantaan virus. nih.gov The antiviral efficacy of selected derivatives is detailed in the table below.

CompoundHeterocyclic MoietyLinker LengthInfluenza A (H1N1) IC₅₀ (µM)Ebola pseudotype (EBOV-GP) IC₅₀ (µM)Hantaan pseudotype (HTNV-GP) IC₅₀ (µM)
2aPyrrolidine3 atoms45.30.129.1
3aPiperidine3 atoms>1000.2917.1
4a4-Methylpiperidine3 atoms>1000.4321.5
7aMorpholine3 atoms>1000.2523.4

The data suggests that the bicyclic framework and the nitrogen-containing heterocycle are key structural fragments for the observed antiviral activity, likely targeting the fusion process between viral and cellular membranes. nih.gov

Precursor for Functional Materials and Polymers

The strained ring system of the bicyclo[2.2.1]heptane skeleton makes this compound and its derivatives attractive monomers for polymerization. The resulting polymers often exhibit desirable properties such as high thermal resistance and chemical stability. researchgate.net

A notable application is the creation of composite materials with unique functional properties. A novel surface-active plastic material can be produced by dissolving camphor (B46023) and polypropylene (B1209903) in camphene at elevated temperatures. icm.edu.pl Upon dissipation of the volatile camphene and camphor, the material transforms into a soft, lightweight, and microporous polypropylene foam. nih.gov This foam possesses a superhydrophobic surface while being strongly absorbent for non-polar liquids. Scanning electron microscopy reveals that these foams have an ordered, hive-like structure with evenly distributed pores, which may result from a spinodal decomposition process during solidification. icm.edu.plnih.gov The unique combination of superhydrophobicity and absorbency suggests potential applications in areas such as oil-spill remediation, separation technologies, and as a scaffold for other materials. icm.edu.pl

Chiral Auxiliaries and Ligands Derived from the Scaffold

One of the most significant applications of this compound in advanced organic synthesis is its role as the primary industrial precursor to camphor. utsunomiya-u.ac.jpgoogle.compjsir.org This transformation is a cornerstone of industrial terpene chemistry. The process typically involves the acid-catalyzed hydration or esterification of camphene, which proceeds through a Wagner-Meerwein rearrangement to form isoborneol (B83184) or isobornyl acetate (B1210297), respectively. utsunomiya-u.ac.jpmdpi.comnih.gov Subsequent oxidation of the isoborneol furnishes camphor. utsunomiya-u.ac.jppjsir.org

Industrial Synthesis of Camphor from Camphene
StepReactionKey Intermediate(s)
1Acid-catalyzed esterification/hydrationIsobornyl acetate / Isoborneol
2Hydrolysis (if esterified)Isoborneol
3Dehydrogenation/OxidationCamphor

This table outlines the general industrial pathway for converting camphene into camphor. utsunomiya-u.ac.jpgoogle.com

The resulting camphor, available in both enantiomeric forms, is a highly versatile chiral starting material. iupac.org Its rigid bicyclic structure provides a well-defined stereochemical environment, making it an excellent scaffold for chiral auxiliaries. wikipedia.org These auxiliaries are temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org Camphor-derived auxiliaries, such as the widely used bornane google.comsemanticscholar.orgsultams (Oppolzer's sultams) and various camphor-derived alcohols and mercapto compounds, are employed to achieve high levels of stereocontrol in a vast array of asymmetric transformations. iupac.orgacs.orgcapes.gov.br These reactions include crucial carbon-carbon bond-forming reactions like Diels-Alder additions, aldol (B89426) reactions, alkylations, and 1,4-conjugate additions. iupac.org The reliability and high diastereoselectivity afforded by these camphor-derived auxiliaries have made them indispensable tools in the asymmetric synthesis of natural products and pharmaceuticals. iupac.org

Development of Novel Synthetic Reagents and Methodologies

The unique reactivity of the this compound scaffold has been instrumental in the development of new synthetic methods and reagents. The propensity of the camphene framework to undergo the Wagner-Meerwein rearrangement under acidic or electrophilic conditions is not just a feature of its own synthesis but a powerful tool for constructing other complex bicyclic systems. jetir.orgwikipedia.orgnumberanalytics.com This rearrangement, which involves the 1,2-migration of an alkyl group to an adjacent carbocation, allows for facile entry into different substitution patterns within the bicyclo[2.2.1]heptane system that would be difficult to access directly. jetir.org For instance, the reaction of camphene with benzenesulfonamide (B165840) in the presence of N-bromosuccinimide proceeds via a Wagner-Meerwein rearrangement to yield a novel bicyclic sulfonamide derivative. researchgate.net

Furthermore, camphene serves as a benchmark substrate for testing and developing new catalytic methodologies. Its well-defined structure and reactive double bond make it an ideal candidate for evaluating the scope and selectivity of new reactions. For example, a recently developed copper-catalyzed transfer Markovnikov hydrothiolation of alkenes successfully utilized camphene as a substrate. acs.org This method allows for the introduction of a thiomethyl group with high regioselectivity, demonstrating the reaction's tolerance for the sterically demanding bicyclic framework and its applicability to the late-stage functionalization of complex bioactive molecules. acs.org The successful application of new synthetic methods to substrates like camphene validates their potential utility and broad applicability in organic synthesis.

Future Research Directions and Emerging Paradigms

Sustainable Synthesis of 2-Iso-propylidenebicyclo[2.2.1]heptane and its Derivatives

The industrial production of 2-isopropylidenebicyclo[2.2.1]heptane typically involves the isomerization of α-pinene, a major component of turpentine, using solid acid catalysts like titanium dioxide. wikipedia.org While this process is well-established, a growing emphasis on green chemistry is driving research towards more sustainable synthetic routes. eurekaselect.com Key areas of future investigation include the development of catalysts from renewable resources, the use of environmentally benign solvents, and the design of processes with higher energy efficiency and atom economy.

Recent studies have explored the use of reusable titanate nanotubes and other solid acid catalysts for the isomerization of α-pinene to camphene (B42988), demonstrating high conversion rates and selectivity under mild conditions. rsc.org Future work will likely focus on optimizing these catalysts for even greater efficiency and longevity. Additionally, the exploration of enzymatic and whole-cell biocatalytic methods for the synthesis of camphene and its derivatives from renewable feedstocks is a promising avenue for reducing the environmental impact of their production.

Catalyst SystemSubstrateKey Advantages
Titanate Nanotubesα-PineneHigh conversion (up to 97.8%), good selectivity (78.5%), reusability. rsc.org
Sulfated Zirconiaα-PineneEffective for isomerization. researchgate.net
Montmorillonite Clay K-10CampheneUsed in the alkylation of bromoalcohols with camphene. nih.gov
Ionic Liquids ([bnmim]HSO₄, [bnpy]HSO₄)CampheneEnvironmentally friendly, high selectivity for isobornyl acetate (B1210297), reusable. scientific.net

Exploration of Novel Catalytic Systems for Transformations

The functionalization of the 2-isopropylidenebicyclo[2.2.1]heptane scaffold is crucial for accessing a wide range of valuable derivatives. Future research will undoubtedly focus on the discovery and development of novel catalytic systems to achieve highly selective and efficient transformations. This includes oxidation, epoxidation, hydroformylation, and carbon dioxide cycloaddition reactions. researchgate.net

Palladium-based catalysts have shown promise in the oxidation of camphene, yielding valuable products like epoxides and aldehydes. mdpi.com However, challenges remain in controlling selectivity and preventing over-oxidation. The design of sophisticated ligand-modified metal catalysts and the exploration of bimetallic systems could offer solutions to these challenges. Furthermore, the use of photoredox catalysis and electrocatalysis represents emerging paradigms for activating the relatively inert C-H bonds within the bicyclo[2.2.1]heptane framework, opening up new avenues for direct and efficient functionalization. ims.ac.jp

Catalytic TransformationCatalyst TypePotential Products
IsomerizationSolid Acids (e.g., Titanate nanotubes)Camphene from α-pinene. rsc.org
OxidationPalladium salts (e.g., PdCl₂)Epoxides, glycols, aldehydes. mdpi.com
AcetylationIonic LiquidsIsobornyl acetate. scientific.net
HydrothiolationCopper CatalystsThioether derivatives. acs.org

Integration of Machine Learning and AI in Reaction Prediction and Design

For the complex bicyclo[2.2.1]heptane system, ML models can be trained on existing reaction data to predict the regioselectivity and stereoselectivity of various transformations. researchgate.net This predictive power can significantly reduce the number of experiments required, saving time and resources. cam.ac.uk Furthermore, generative AI models can be employed to design novel derivatives of 2-isopropylidenebicyclo[2.2.1]heptane with desired properties, and retrosynthesis algorithms can then propose viable synthetic pathways to these target molecules. nih.gov The development of user-friendly software that integrates these AI capabilities will be crucial for their widespread adoption by synthetic chemists. acs.org

Investigation of Advanced Spectroscopic Techniques for In Situ Monitoring of Reactions

A deeper understanding of reaction mechanisms is fundamental to developing more efficient and selective synthetic methods. Advanced spectroscopic techniques that allow for the in situ monitoring of reactions are becoming increasingly important tools for mechanistic studies. spectroscopyonline.comresearchgate.net For reactions involving 2-isopropylidenebicyclo[2.2.1]heptane, techniques such as Fourier-transform infrared (FTIR) and Raman spectroscopy can provide real-time information on the concentrations of reactants, intermediates, and products. mdpi.com

Future research will likely involve the application of more sophisticated techniques, such as two-dimensional correlation spectroscopy and chemometrics, to deconvolve complex spectral data and identify transient species. mdpi.com The use of hyphenated techniques, such as coupling a reaction vessel to a mass spectrometer, can provide complementary information on the molecular weights of intermediates. mdpi.com This detailed mechanistic insight will be invaluable for optimizing reaction conditions and designing more effective catalysts.

Spectroscopic TechniqueApplication in Reaction Monitoring
UV-Vis SpectroscopyMonitoring changes in chromophores during a reaction. mdpi.com
Infrared (IR) SpectroscopyTracking the disappearance of reactant functional groups and the appearance of product functional groups. frontiersin.org
Raman SpectroscopyComplementary to IR, particularly useful for symmetric bonds and aqueous systems. mdpi.com
Nuclear Magnetic Resonance (NMR)Provides detailed structural information on species in solution.
Mass Spectrometry (MS)Identification of intermediates and products by their mass-to-charge ratio. mdpi.com

Design of New Architectures Based on the Bicyclo[2.2.1]heptane Framework

The rigid and sterically demanding bicyclo[2.2.1]heptane framework of 2-isopropylidenebicyclo[2.2.1]heptane makes it an attractive building block for the construction of novel molecular architectures. rsc.orgnumberanalytics.com Future research will focus on leveraging this unique scaffold to create new polymers, supramolecular assemblies, and functional materials. researchgate.nettytlabs.co.jp

For instance, polymers derived from camphene have been investigated for their thermal stability and potential as bio-based plastics. researchgate.neticm.edu.plunitn.itresearchgate.net There is significant scope for designing new monomers based on the bicyclo[2.2.1]heptane skeleton to produce polymers with tailored properties, such as high glass transition temperatures, improved mechanical strength, and specific optical or electronic characteristics. tytlabs.co.jpbiosynth.com In the realm of supramolecular chemistry, the rigid framework can be used to construct molecular tweezers and other host-guest systems with specific recognition properties. researchgate.net The synthesis of complex polycyclic structures through intramolecular reactions of functionalized bicyclo[2.2.1]heptane derivatives also presents an exciting area for future exploration. nih.gov

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-iso-propylidenebicyclo[2.2.1]heptane, and how do substituents influence reactivity?

  • Methodological Answer : The compound can be synthesized via substitution reactions using halogenated precursors (e.g., bromomethyl or chloromethyl derivatives). The bromine atom in 2-(bromomethyl)bicyclo[2.2.1]heptane acts as a superior leaving group compared to chloro or iodo analogs, enabling efficient nucleophilic substitution. Experimental design should optimize solvent polarity, temperature, and nucleophile strength to maximize yield . Cycloaddition strategies, such as formal [4+2] reactions, are also viable for constructing the bicyclic core with stereochemical control .

Q. Which analytical techniques are most effective for characterizing the rigid bicyclo[2.2.1]heptane scaffold?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for resolving stereochemistry and substituent positions due to the compound’s rigid structure. X-ray crystallography provides unambiguous confirmation of 3D geometry, while computational tools (e.g., PubChem’s InChI key) aid in validating molecular descriptors . Mass spectrometry and IR spectroscopy further confirm functional groups and purity .

Q. How does the bicyclo[2.2.1]heptane core influence hydrophobicity and solubility?

  • Methodological Answer : The bicyclic framework increases hydrophobicity due to its nonpolar, fused-ring structure. Solubility can be modulated by introducing polar substituents (e.g., sulfonamide or carboxyl groups). Experimental protocols should use logP calculations and HPLC to quantify partition coefficients and solubility profiles .

Advanced Research Questions

Q. What mechanistic insights explain substituent-dependent reaction kinetics in bicyclo[2.2.1]heptane derivatives?

  • Methodological Answer : Kinetic studies on halogenated analogs (e.g., 2-chloro- or 2-bromo-derivatives) reveal that steric hindrance and electronic effects dominate reaction rates. For example, exo-2-chloronorbornane exhibits slower solvolysis than less hindered analogs due to reduced accessibility of the leaving group. Transition state analysis via DFT simulations can clarify these effects .

Q. How can computational methods predict detonation properties and stability of nitro-functionalized bicyclo[2.2.1]heptane derivatives?

  • Methodological Answer : Density Functional Theory (DFT) calculates heats of formation (HOF) and bond dissociation energies to assess stability. Molecular dynamics simulations estimate detonation velocity (D) and pressure (P) for high-energy density compounds. For example, nitro groups on the bicyclic core enhance HOF but may reduce impact sensitivity compared to linear analogs .

Q. What strategies improve the bioactivity of 2-azabicyclo[2.2.1]heptane derivatives in drug design?

  • Methodological Answer : Introducing sulfonamide or carboxyl groups enhances hydrogen-bonding interactions with biological targets. Case studies show that 2-azabicyclo[2.2.1]heptane derivatives exhibit antiviral activity (IC₅₀: 1.5–22 µM) by binding to viral proteases. Structure-activity relationship (SAR) studies should prioritize substituent stereochemistry and rigidity to optimize pharmacokinetics .

Q. How do stereochemical variations in 7-oxabicyclo[2.2.1]heptane derivatives affect their catalytic or material applications?

  • Methodological Answer : Stereochemistry governs coordination geometry in chiral ligands (e.g., dibenzyldiene). Enantioselective synthesis via asymmetric catalysis (e.g., using bornane sulcam) can yield stereopure intermediates for materials science. X-ray diffraction and circular dichroism (CD) are essential for characterizing enantiomeric excess .

Data Contradictions and Resolution

  • Reactivity of Halogenated Derivatives : suggests bromine is more reactive than chlorine in substitution reactions, while notes steric effects may override electronic preferences. Researchers should conduct comparative kinetic assays under standardized conditions to resolve discrepancies .
  • Bioactivity of Azabicycloheptanes : While reports antiviral activity, emphasizes neuropharmacological potential. Diversifying assay platforms (e.g., enzymatic vs. cell-based) can clarify context-dependent bioactivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.